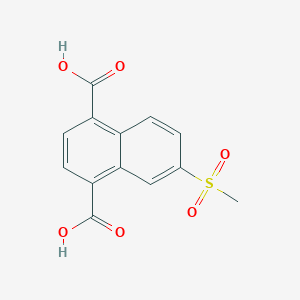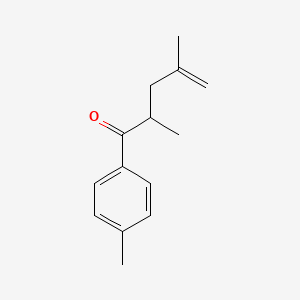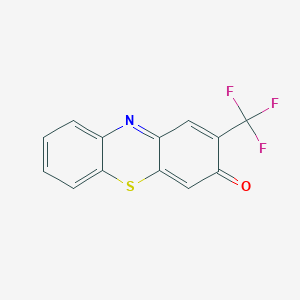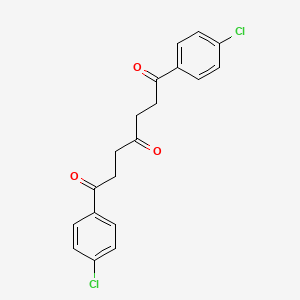
1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione is an organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a heptane backbone with three ketone functionalities at positions 1, 4, and 7
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and acetone.
Condensation Reaction: A Claisen-Schmidt condensation reaction is employed to form the intermediate compound. This reaction involves the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form 1,7-bis(4-chlorophenyl)heptane-1,4-dione.
Oxidation: The intermediate compound is then subjected to an oxidation reaction to introduce the third ketone functionality at position 7. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization techniques are often employed to purify the compound.
化学反应分析
Types of Reactions: 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
科学研究应用
1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione involves its interaction with molecular targets and pathways. The compound’s ketone functionalities allow it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular components. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1,7-Bis(4-hydroxyphenyl)heptane-1,4,7-trione: Similar structure but with hydroxy groups instead of chloro groups.
1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione: Contains methoxy groups instead of chloro groups.
1,7-Bis(4-nitrophenyl)heptane-1,4,7-trione: Contains nitro groups instead of chloro groups.
Uniqueness: 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione is unique due to the presence of chloro groups, which can influence its reactivity and biological activity. The chloro groups can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes or targets.
属性
CAS 编号 |
62619-61-8 |
|---|---|
分子式 |
C19H16Cl2O3 |
分子量 |
363.2 g/mol |
IUPAC 名称 |
1,7-bis(4-chlorophenyl)heptane-1,4,7-trione |
InChI |
InChI=1S/C19H16Cl2O3/c20-15-5-1-13(2-6-15)18(23)11-9-17(22)10-12-19(24)14-3-7-16(21)8-4-14/h1-8H,9-12H2 |
InChI 键 |
OQAWGLVKAPUDSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)C2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


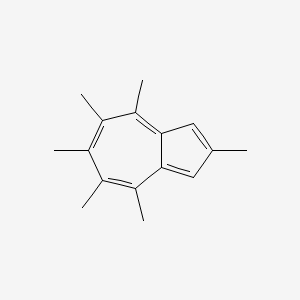
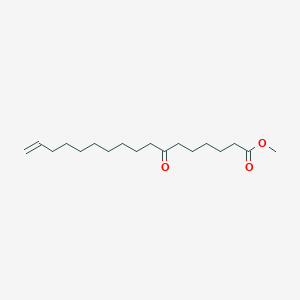
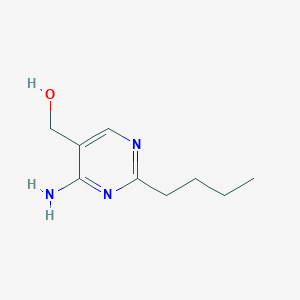
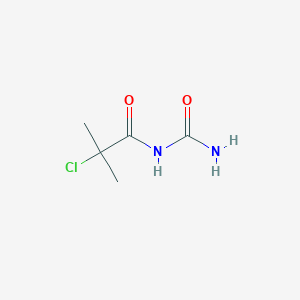
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
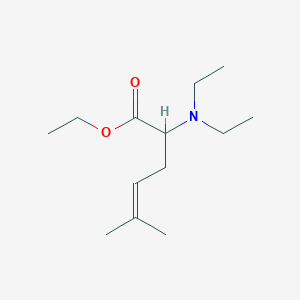
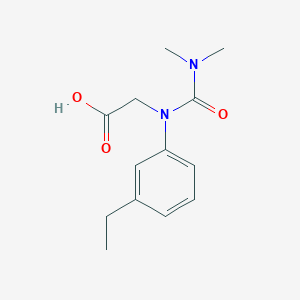
![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)
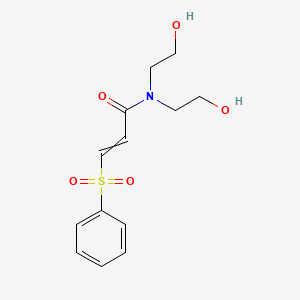
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
